molecular formula C17H18N2O4 B2984707 N-(4-methoxybenzyl)-N'-(4-methoxyphenyl)ethanediamide CAS No. 352013-22-0

N-(4-methoxybenzyl)-N'-(4-methoxyphenyl)ethanediamide

Cat. No. B2984707
CAS RN: 352013-22-0
M. Wt: 314.341
InChI Key: WDLCZAMKDHLIKN-UHFFFAOYSA-N
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Description

There seems to be some confusion regarding the compound “N-(4-methoxybenzyl)-N’-(4-methoxyphenyl)ethanediamide”. The search results returned a different compound "(E)-2-Methyl-4-[benzoyl(4-methoxybenzyl)amino]-5-phenyl-2-pentenoic acid ethyl ester" . It’s possible that there might be a mistake in the compound name or it’s not widely studied .

Scientific Research Applications

Amidine Protection for Solution Phase Library Synthesis

The use of 4-methoxybenzyl-4-nitrophenylcarbonate demonstrates its application in the N-protection of amidinonaphthol, facilitating the multiparallel solution phase synthesis of substituted benzamidines. This process benefits from the easy introduction of the 4-methoxybenzyloxycarbonyl group and mild deprotection conditions (Bailey et al., 1999).

Analytical Toxicology and Identification

In analytical toxicology, the identification and quantification of substances similar to N-(4-methoxybenzyl)-N'-(4-methoxyphenyl)ethanediamide have been explored. For example, high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) methods have been developed for the detection of 25B-NBOMe in severe intoxication cases, illustrating the compound's role in forensic and toxicological studies (Poklis et al., 2014).

Photocatalytic Oxidation

The compound's derivatives, such as 4-methoxybenzyl alcohol, have been used in studies on photocatalytic oxidation, transforming them into corresponding aldehydes with high conversion and selectivity. This process, facilitated by titanium dioxide under oxygen atmosphere, highlights the compound's utility in chemical synthesis and environmental applications (Higashimoto et al., 2009).

Corrosion Inhibition

Ethylenediamine derivatives, including those related to this compound, have been investigated as corrosion inhibitors for zinc in sulfuric acid. These studies provide insights into the mechanisms of corrosion protection and the efficiency of such inhibitors under various conditions (Agrawal et al., 2004).

properties

IUPAC Name

N'-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-22-14-7-3-12(4-8-14)11-18-16(20)17(21)19-13-5-9-15(23-2)10-6-13/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLCZAMKDHLIKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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